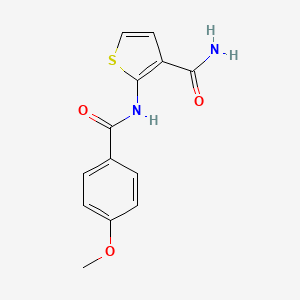

2-(4-Methoxybenzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(4-methoxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-18-9-4-2-8(3-5-9)12(17)15-13-10(11(14)16)6-7-19-13/h2-7H,1H3,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUYLNOAPIRAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzamido)thiophene-3-carboxamide typically involves the condensation of 4-methoxybenzoyl chloride with thiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(4-Methoxybenzamido)thiophene-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Comparison

| Compound Type | Solubility | LogP | Half-Life (in vitro) |

|---|---|---|---|

| Planar Thiophene-3-carboxamide | Low | 2.1 | 2.5 hours |

| Tetrahydrobenzo[b]thiophene | Moderate | 1.8 | 4.0 hours |

| Cycloheptathiophene | Low-Moderate | 3.2 | 6.5 hours |

Biological Activity

2-(4-Methoxybenzamido)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a thiophene ring and a methoxybenzamide moiety, contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Methoxybenzamido)thiophene-3-carboxamide is C₁₉H₁₆N₂O₃S. The compound is characterized by:

- Thiophene ring : A five-membered heterocyclic structure containing sulfur.

- Carboxamide group : Enhances solubility and bioactivity.

- 4-Methoxybenzamide moiety : Contributes to selective binding interactions.

Research indicates that 2-(4-Methoxybenzamido)thiophene-3-carboxamide acts primarily as an inhibitor of factor Xa , an essential enzyme in the coagulation cascade. The compound's inhibitory potency has been quantified with an IC₅₀ value, suggesting its potential as an anticoagulant agent. Additionally, it modulates biological pathways relevant to cancer treatment through interactions with cereblon, which is involved in protein degradation pathways linked to tumorigenesis.

Biological Activities

The compound exhibits several notable biological activities:

-

Anticoagulant Activity :

- Inhibition of factor Xa has been demonstrated with significant potency, indicating potential applications in treating thromboembolic disorders.

-

Anticancer Properties :

- Preliminary studies suggest that derivatives of this compound may influence cancer cell proliferation by targeting specific cellular pathways. For instance, compounds interacting with cereblon have shown promise in modulating tumorigenesis.

-

Antimicrobial and Anti-inflammatory Effects :

- Some studies indicate potential antimicrobial and anti-inflammatory properties, although these findings require further validation through clinical trials.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | IC₅₀ Value (if available) | References |

|---|---|---|---|

| Anticoagulant | Factor Xa inhibition | Not specified | |

| Anticancer | Modulation of cereblon pathways | Not specified | |

| Antimicrobial | Potential activity against various pathogens | Not specified | |

| Anti-inflammatory | Inhibition of inflammatory mediators | Not specified |

Synthesis and Optimization

The synthesis of 2-(4-Methoxybenzamido)thiophene-3-carboxamide typically involves several steps that can be optimized for yield and purity. Key factors include:

- Reaction Conditions : Temperature, solvent choice, and catalyst use significantly impact the synthesis process.

- Purification Techniques : Techniques such as recrystallization or chromatography are employed to enhance purity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Methoxybenzamido)thiophene-3-carboxamide derivatives?

The synthesis typically involves coupling 2-amino-thiophene-3-carboxamide intermediates with substituted benzoyl chlorides or activated carboxylic acids. Key steps include:

- Method C : Reacting intermediates (e.g., compound 32 or 33 ) with 4-methoxybenzoyl chloride under coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by purification via flash chromatography (e.g., chloroform/methanol or cyclohexane/ethyl acetate gradients) .

- Acid Anhydride Reactions : Refluxing with acid anhydrides (e.g., succinic anhydride) in dry dichloromethane (DCM) under nitrogen, followed by reverse-phase HPLC purification (MeCN:H₂O gradients) .

- Yields : Reported yields range from 32% to 77%, depending on substituents and purification methods .

Q. Which spectroscopic techniques are critical for characterizing 2-(4-Methoxybenzamido)thiophene-3-carboxamide derivatives?

Key techniques include:

- 1H/13C NMR : Identifies proton environments (e.g., cycloheptane protons at δ 1.5–2.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and carbon frameworks .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹, NH bends at ~3300 cm⁻¹) .

- LC-MS/HRMS : Validates molecular weight and purity (e.g., [M+H]+ peaks matching calculated masses) .

Advanced Research Questions

Q. How does the carboxamide group's position on the thiophene ring affect biological activity?

Structure-activity relationship (SAR) studies reveal:

-

Position 3 vs. 5 : The 3-carboxamide group is critical for kinase inhibition. For example, shifting the carboxamide to position 5 (compound 5f ) abolished JNK1 inhibitory activity (IC₅₀ > 100 μM) .

-

Substituent Effects :

Substituent Position Compound Example JNK1 IC₅₀ (μM) 3-Carboxamide 5g 5.4 4-Methyl 5d >25 5-Methyl 5e >25 Unsubstituted derivatives (e.g., 5g ) showed optimal potency, highlighting steric and electronic constraints .

Q. How can researchers resolve contradictions in activity data across different derivatives?

Contradictions may arise from assay variability or structural nuances. Strategies include:

- Orthogonal Assays : Validate kinase inhibition using both DELFIA (dissociation-enhanced lanthanide fluorescence immunoassay) and LanthaScreen® platforms .

- Computational Modeling : Docking studies (e.g., with JNK1’s JIP-binding site) to predict binding modes of methoxybenzamido substituents .

- Systematic Substitution : Compare analogs with incremental changes (e.g., 4-methoxy vs. 3,4-dimethoxybenzamido groups) to isolate pharmacophoric elements .

Q. What methodologies optimize inhibitory potency against kinase targets like JNK1?

Key approaches include:

- Bioisosteric Replacement : Substituting the thiophene ring with phenyl (compound 3 ) reduced activity (IC₅₀ > 100 μM), confirming the thiophene’s role in binding .

- Co-Crystallization Studies : Resolve binding interactions (e.g., hydrogen bonds between the 3-carboxamide and JNK1’s Lys155) to guide design .

- Metabolic Stability Assays : Evaluate microsomal stability to prioritize derivatives with longer half-lives .

Data Interpretation and Experimental Design

Q. How should researchers interpret discrepancies in NMR spectra during synthesis?

Common issues and solutions:

- Impurity Peaks : Use gradient elution in HPLC (e.g., 30%→100% MeCN in H₂O) to remove byproducts .

- Signal Splitting : Check for diastereomers in cycloheptane-fused derivatives (e.g., compound 40 ) via NOESY or chiral chromatography .

- Missing NH Signals : Ensure DMSO-d₆ is thoroughly dried to prevent exchange broadening .

Q. What are best practices for scaling up synthesis while maintaining yield?

- Optimized Solvent Systems : Use DCM for anhydride reactions due to its low reactivity and ease of removal .

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .

- Batch Purification : Replace flash chromatography with preparative HPLC for >100 mg scales .

Biological Evaluation

Q. How can the antibacterial activity of thiophene-3-carboxamide derivatives be mechanistically validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.